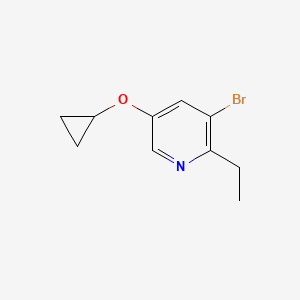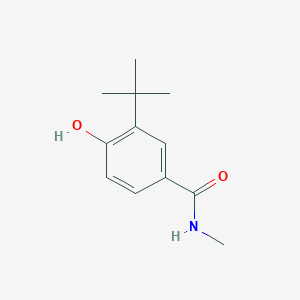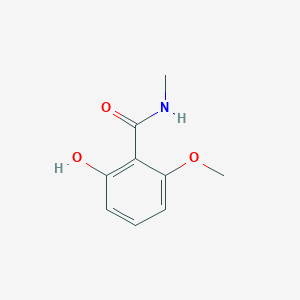
2-Hydroxy-6-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-methoxy-N-methylbenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of a hydroxyl group at the second position, a methoxy group at the sixth position, and an N-methyl group attached to the benzamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-methoxy-N-methylbenzamide typically involves the reaction of 2-hydroxy-6-methoxybenzoic acid with methylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-6-methoxy-N-methylbenzamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-methoxybenzaldehyde or 2-hydroxy-6-methoxybenzoic acid.
Reduction: Formation of 2-hydroxy-6-methoxy-N-methylbenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-6-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-6-methoxy-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
2-Hydroxy-6-methoxy-N-methylbenzamide can be compared with other similar compounds, such as:
2-Hydroxy-6-methoxybenzamide: Lacks the N-methyl group, which may affect its biological activity and chemical reactivity.
2-Hydroxy-N-methylbenzamide: Lacks the methoxy group, which may influence its solubility and interaction with molecular targets.
6-Methoxy-N-methylbenzamide:
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-hydroxy-6-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H11NO3/c1-10-9(12)8-6(11)4-3-5-7(8)13-2/h3-5,11H,1-2H3,(H,10,12) |
Clé InChI |
MYRXPRCEYHVWTF-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=C(C=CC=C1OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




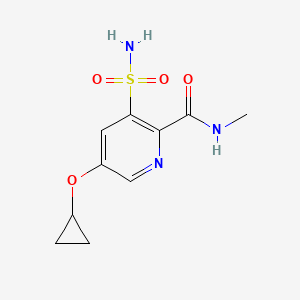
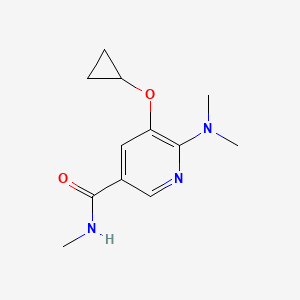
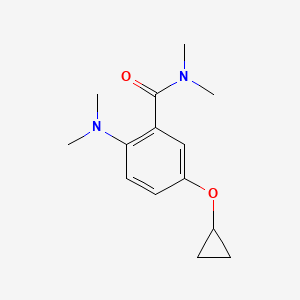
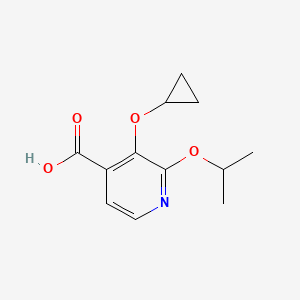
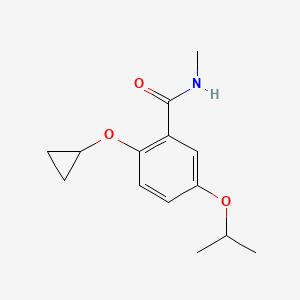
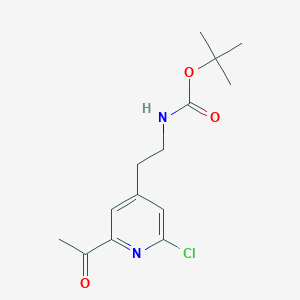
![1-[2-(2-Aminoethyl)-6-hydroxypyridin-4-YL]ethanone](/img/structure/B14837965.png)
